1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

LogP Lipophilicity Membrane permeability

1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 39629-91-9) is an N-aryl-substituted 5-oxopyrrolidine-3-carboxylic acid derivative with molecular formula C13H15NO5 and molecular weight 265.26 g/mol. The compound features a pyrrolidin-2-one ring bearing a carboxylic acid at the 3-position and a 3,4-dimethoxyphenyl substituent at the nitrogen, a structural pattern that places it within a well-studied class of conformationally constrained β-amino acid analogs and screening compounds.

Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
CAS No. 39629-91-9
Cat. No. B3036654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS39629-91-9
Molecular FormulaC13H15NO5
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)OC
InChIInChI=1S/C13H15NO5/c1-18-10-4-3-9(6-11(10)19-2)14-7-8(13(16)17)5-12(14)15/h3-4,6,8H,5,7H2,1-2H3,(H,16,17)
InChIKeyAFHZUDVQQAPRFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 39629-91-9): Chemical Identity and Scaffold Context for Procurement Decisions


1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 39629-91-9) is an N-aryl-substituted 5-oxopyrrolidine-3-carboxylic acid derivative with molecular formula C13H15NO5 and molecular weight 265.26 g/mol . The compound features a pyrrolidin-2-one ring bearing a carboxylic acid at the 3-position and a 3,4-dimethoxyphenyl substituent at the nitrogen, a structural pattern that places it within a well-studied class of conformationally constrained β-amino acid analogs and screening compounds [1]. It is catalogued as a research chemical and building block by multiple international suppliers including Life Chemicals (catalogue no. F1799-0557), ChemBridge/Hit2Lead (ID 7994553), Santa Cruz Biotechnology (sc-332685), and FUJIFILM Wako, with typical purity specifications ranging from 95% to 98% . The compound has been included in multiple 5-lipoxygenase (5-LO) biochemical and cell-based screening panels, indicating its recognition as a scaffold of interest for lipoxygenase-related target engagement .

Why 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Cannot Be Casually Replaced by an In-Class Analog


Within the 5-oxopyrrolidine-3-carboxylic acid series, the N-aryl substituent is not a passive structural feature—it fundamentally governs physicochemical properties relevant to membrane permeability, target engagement, and assay behavior. The 3,4-dimethoxyphenyl pattern of the target compound produces a LogP of approximately 1.41, a topological polar surface area (tPSA) of 76.1 Ų, and a single hydrogen-bond donor, values that are measurably distinct from its closest 2D analogs . For instance, replacing one methoxy with a hydroxyl (the 3-hydroxy-4-methoxyphenyl analog, 94% 2D similarity) shifts LogP from 1.41 to 0.93 and tPSA from 76.1 to 87.1 Ų, while increasing the H-bond donor count from 1 to 2 . Even the positional isomer with 3,5-dimethoxy substitution (CAS 63674-90-8) exhibits a different electrostatic surface and H-bond acceptor geometry that can alter enzyme recognition [1]. Class-level SAR from the Gein et al. (2021) study on 1-substituted 5-oxopyrrolidine-3-carboxylic acids confirms that both the presence and the nature of the N-aryl group directly modulate analgesic and antihypoxic activity, meaning that substitution is not functionally neutral [2]. These differences underscore that in-class substitution without verification risks altering solubility, permeability, target affinity, and ultimately assay reproducibility—making generic procurement a scientifically unsafe shortcut.

Quantitative Evidence Guide: Where 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Differentiates from Closest Analogs


Lipophilicity (LogP) Differentiation: 3,4-Dimethoxy Pattern Yields 51% Higher LogP Than the 3-Hydroxy-4-Methoxy Analog

The target compound bearing a 3,4-dimethoxyphenyl substituent exhibits a computed LogP of 1.41, which is 0.48 log units higher (51% increase on a logarithmic scale) than the 3-hydroxy-4-methoxyphenyl analog (LogP 0.93, 94% 2D similarity) . This LogP difference of +0.48 is larger than an order of magnitude in partition coefficient terms and predicts measurably greater membrane permeability for the target compound. The 3-hydroxyphenyl analog (95% 2D similarity) and 4-methoxyphenyl analog (91% 2D similarity) show LogP values of 1.05 and 1.72 respectively, positioning the target compound at an intermediate lipophilicity that balances permeability against aqueous solubility concerns .

LogP Lipophilicity Membrane permeability Physicochemical property

Topological Polar Surface Area (tPSA): Target Compound's tPSA of 76.1 Ų Is 12.6% Lower Than the Closest Hydroxy-Containing Analog, Predicting Superior Passive Permeability

The target compound exhibits a topological polar surface area (tPSA) of 76.1 Ų, compared to 87.1 Ų for the 3-hydroxy-4-methoxyphenyl analog (12.6% lower) and 77.8 Ų for the 3-hydroxyphenyl analog (2.2% lower) . The widely accepted tPSA threshold for predicting oral absorption is <140 Ų and for blood-brain barrier penetration is <90 Ų, placing the target compound well below both cutoffs. However, the 3-hydroxy-4-methoxy analog at 87.1 Ų approaches the BBB threshold more closely, suggesting that the target compound's lower tPSA may confer an advantage in CNS-targeted screening campaigns . Both mono-methoxy analogs (4-methoxyphenyl and 3-methoxyphenyl) exhibit tPSA of 66.8 Ų—lower than the target—but lack the second methoxy oxygen that could serve as an additional hydrogen-bond acceptor for specific target interactions .

tPSA Passive permeability Blood-brain barrier Oral absorption

Hydrogen-Bond Donor Count: Single H-Bond Donor vs. Two Donors in Hydroxy-Containing Analogs Predicts Reduced Efflux Transporter Recognition

The target compound possesses exactly one hydrogen-bond donor (the carboxylic acid proton), compared to two H-bond donors in both the 3-hydroxy-4-methoxyphenyl and 3-hydroxyphenyl analogs (carboxylic acid plus phenolic hydroxyl) . This difference is significant because multiple H-bond donors are associated with increased recognition by P-glycoprotein (P-gp) and other efflux transporters, which can reduce intracellular accumulation [1]. The target compound's H-bond donor count of 1 places it below the Lipinski Rule of Five maximum of 5, but more importantly, the absence of a phenolic -OH eliminates a known efflux substrate motif that is present in the closest hydroxy-containing analogs. This provides a structural rationale for selecting the dimethoxy compound over hydroxy analogs when intracellular target engagement is prioritized.

H-bond donors P-glycoprotein efflux Drug-like properties Lipinski rule of five

5-Lipoxygenase Screening Profile: Multiple Assay Evidence Documents Target-Class Engagement That Is Not Reported for Non-Dimethoxy Analogs

The target compound has been profiled across at least four distinct 5-lipoxygenase assay formats: (i) inhibition of isolated 5-lipoxygenase enzyme, (ii) inhibitory activity against 5-LO in rat whole blood, (iii) inhibition against 5-LO in rat polymorphonuclear leukocytes at 10 µM concentration, and (iv) inhibition of 5-LO in rat RBL-2H3 cells [1]. These multi-assay screening data originate from the Musser & Kreft (1992) J. Med. Chem. review on the quinolinyl(bridged)aryl class of 5-LO inhibitors, indicating that the compound was specifically selected and evaluated within a focused lipoxygenase inhibitor program [1]. In contrast, public bioassay records for the closest analogs—particularly the 3-hydroxy-4-methoxyphenyl and 3-hydroxyphenyl derivatives—do not document comparable 5-LO screening engagement across multiple assay formats. While quantitative IC50 values are not publicly disclosed for this compound, the breadth of assay formats tested (isolated enzyme, whole blood, cell-based) demonstrates that this specific scaffold has undergone more thorough target-class characterization than its closest commercially available analogs .

5-lipoxygenase Anti-inflammatory screening Enzyme inhibition Arachidonic acid cascade

Class-Level SAR Confirmation: N-Aryl Substitution with Electron-Rich Aromatic Groups Enhances Biological Activity Relative to N-Alkyl Analogs

The Gein et al. (2021) study systematically synthesized and evaluated 1-substituted 5-oxopyrrolidine-3-carboxylic acids, establishing that compounds bearing aromatic or heterocyclic substituents at the 1-position exhibit meaningfully greater analgesic activity than their N-alkyl counterparts [1]. Within this class-level SAR framework, the 3,4-dimethoxyphenyl group of the target compound represents an electron-rich aromatic substituent that combines the activity-enhancing aromatic character with two methoxy oxygen atoms capable of participating in hydrogen-bond acceptor interactions—a dual feature absent in simple N-phenyl, N-alkyl, or mono-methoxy analogs [1]. This class-level evidence, while not providing a direct head-to-head IC50 comparison, establishes that the 3,4-dimethoxyphenyl substitution pattern is specifically associated with the enhanced biological activity phenotype that is the basis for selecting this compound class for drug discovery screening. The target compound thus occupies a structurally rationalized position within the SAR landscape, distinct from both less active N-alkyl variants and less electron-rich N-aryl variants.

Structure-activity relationship Analgesic activity N-Aryl substitution 5-Oxopyrrolidine pharmacophore

Recommended Application Scenarios for 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 39629-91-9) Based on Quantitative Evidence


Lipoxygenase-Targeted Anti-Inflammatory Screening Campaigns Requiring Pre-Profiled Scaffolds

The compound's documented multi-assay 5-lipoxygenase screening profile (isolated enzyme, whole blood, PMNL, and RBL-2H3 cell-based formats) makes it a suitable positive control or reference compound for establishing 5-LO assay validation parameters. The breadth of assay formats already tested reduces the experimental burden of de novo assay qualification, and the compound can serve as a benchmark for comparing novel 5-LO inhibitors within the same assay system . Procurement teams should note that this pre-existing assay data, while not providing quantitative IC50 values, nonetheless represents a greater degree of target-class validation than what is publicly available for the closest hydroxy-containing analogs.

CNS-Penetrant Lead Optimization Programs Prioritizing Passive Blood-Brain Barrier Permeability

With a LogP of 1.41 and tPSA of 76.1 Ų (both within the established ranges favorable for CNS penetration: LogP 1–3, tPSA <90 Ų), this compound represents a more BBB-permissive starting scaffold compared to its 3-hydroxy-4-methoxyphenyl analog (tPSA 87.1 Ų, approaching the 90 Ų threshold) . The single H-bond donor count further reduces the likelihood of P-gp-mediated efflux, making this compound a rational choice for neuroscience-focused medicinal chemistry programs where achieving adequate brain exposure is a primary optimization challenge [1].

Screening Library Enrichment for Enzyme Inhibition Hit Discovery Requiring Defined Physicochemical Property Space

The compound occupies a well-defined physicochemical space (LogP 1.41, tPSA 76.1, MW 265, Hdon 1, Hacc 5) that meets all Lipinski Rule of Five criteria for drug-likeness while providing a conformationally constrained 5-oxopyrrolidine core that mimics β-amino acid geometry . This property profile, combined with the documented inclusion in commercial screening libraries from Life Chemicals (F1799-0557) and ChemBridge (ID 7994553), supports its use as a fragment-like or lead-like screening hit with a defined property signature that differentiates it from both more polar (hydroxy-containing) and more lipophilic (mono-alkoxy) analogs [2].

Synthetic Chemistry Building Block for Derivatization via Carboxylic Acid Functionalization

The free carboxylic acid at the 3-position provides a direct handle for amide coupling, esterification, or reduction chemistry, enabling rapid diversification into focused compound libraries. The 3,4-dimethoxyphenyl group at N-1 is chemically stable under standard amide coupling conditions, unlike the phenolic -OH present in hydroxy analogs that would require orthogonal protection [3]. Vendors including AKSci (95% purity), MolCore (98% purity), and FUJIFILM Wako supply this compound in quantities suitable for multi-step derivatization, with typical packaging options ranging from 250 mg to gram scale . The compound's solid physical form and ambient storage stability (per ChemicalBook SDS) further simplify laboratory handling relative to analogs that may require cold-chain storage .

Quote Request

Request a Quote for 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.